molecular formula C25H26N2O8S B11475643 methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11475643
M. Wt: 514.5 g/mol
InChI Key: JGWLKMJEJZCKSB-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound featuring a thiazolopyridine core with methoxyphenyl and trimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenyl and 3,4,5-trimethoxyphenyl derivatives, which undergo condensation reactions with thiazolopyridine intermediates under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Trimethoprim: Another dihydrofolate reductase inhibitor.

Uniqueness

METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its specific structural features, such as the combination of methoxyphenyl and trimethoxyphenyl groups with a thiazolopyridine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H26N2O8S

Molecular Weight

514.5 g/mol

IUPAC Name

methyl 2-[4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C25H26N2O8S/c1-31-16-8-6-7-15(11-16)27-20(28)12-17(14-9-18(32-2)22(35-5)19(10-14)33-3)23-24(27)26(25(30)36-23)13-21(29)34-4/h6-11,17H,12-13H2,1-5H3

InChI Key

JGWLKMJEJZCKSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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